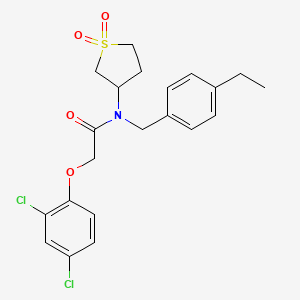![molecular formula C21H25N5O4S B12136804 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethyl phenyl)acetamide](/img/structure/B12136804.png)
2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethyl phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethyl phenyl)acetamide is a complex organic compound that features a triazole ring, a trimethoxyphenyl group, and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethyl phenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Trimethoxyphenyl Group: This step involves the reaction of the triazole intermediate with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: The final step involves the acylation of the triazole derivative with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can target the triazole ring or the nitro groups if present.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential as a bioactive agent in various biological assays.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes and pathways.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response . The triazole ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl group.
Uniqueness
What sets 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethyl phenyl)acetamide apart is its unique combination of functional groups, which allows it to interact with multiple molecular targets simultaneously. This multi-target approach can enhance its therapeutic efficacy and reduce the likelihood of drug resistance.
特性
分子式 |
C21H25N5O4S |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O4S/c1-12-6-7-15(8-13(12)2)23-18(27)11-31-21-25-24-20(26(21)22)14-9-16(28-3)19(30-5)17(10-14)29-4/h6-10H,11,22H2,1-5H3,(H,23,27) |
InChIキー |
KLJWNMJYFQIZLX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12136722.png)

![N-(3-{[4-(difluoromethoxy)phenyl][(pyridin-2-yl)amino]methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B12136735.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one](/img/structure/B12136743.png)
![2-(4-ethylphenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136747.png)
![2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B12136751.png)
![6-chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B12136762.png)
![1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo [d]furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12136777.png)
![3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12136796.png)
![2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12136802.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136809.png)
![1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136810.png)

